molecular formula C23H19F2N3O2S2 B2948400 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1261022-22-3

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2948400
CAS No.: 1261022-22-3
M. Wt: 471.54
InChI Key: SBSIBRCBWNTGRX-UHFFFAOYSA-N
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Description

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a structurally complex small molecule characterized by a thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • A 3,5-difluorophenyl substituent at position 3 of the pyrimidine ring.
  • A sulfanyl (-S-) linker at position 2, bridging the pyrimidinone core to an acetamide group.
  • An N-(3-phenylpropyl) substitution on the acetamide nitrogen.

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c24-16-11-17(25)13-18(12-16)28-22(30)21-19(8-10-31-21)27-23(28)32-14-20(29)26-9-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,10-13H,4,7,9,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSIBRCBWNTGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thieno[3,2-d]pyrimidinone derivatives with variations in substituents influencing biological activity, solubility, and pharmacokinetics. Below is a detailed comparison with three analogs (Table 1):

Table 1: Structural and Molecular Comparison of Thieno[3,2-d]pyrimidinone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound: 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide C₂₄H₂₁F₂N₃O₂S₂ 509.57* - 3,5-Difluorophenyl
- N-(3-phenylpropyl)
Inferred
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide C₂₂H₁₇F₂N₃O₄S₂ 489.51 - 3,5-Difluorophenyl
- N-(2,5-dimethoxyphenyl)
2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide C₂₃H₂₀FN₃O₂S₂ 453.60 - 2-Fluorophenyl
- N-(2-isopropylphenyl)
2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide C₂₃H₂₀FN₃O₂S₂ 453.60 - 2-Fluorophenyl
- N-(3-isopropylphenyl)

*Molecular weight calculated based on inferred structure.

Impact of Fluorophenyl Substitution

  • 3,5-Difluorophenyl vs. 2-Fluorophenyl :
    The 3,5-difluorophenyl group (target compound and ) enhances metabolic stability and electron-withdrawing effects compared to 2-fluorophenyl analogs (). Difluoro substitution improves binding affinity in kinase inhibitors by optimizing hydrophobic interactions and reducing oxidative metabolism .
  • Positional Isomerism: The 2-fluorophenyl analogs () may exhibit altered steric interactions in target binding pockets due to fluorine’s proximity to the pyrimidinone core.

Role of Acetamide Substituents

  • N-Aryl vs. N-Alkyl/Aryl : The N-(2,5-dimethoxyphenyl) group () introduces hydrogen-bonding capacity via methoxy oxygen atoms, contrasting with the purely hydrophobic N-(isopropylphenyl) groups ().

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The target compound’s 3-phenylpropyl chain likely elevates logP compared to shorter-chain analogs, impacting oral bioavailability and CNS penetration.
  • Solubility : Polar substituents (e.g., dimethoxy in ) improve aqueous solubility relative to alkyl/aryl groups.
  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, as seen in similar compounds .

Research Findings and Structural Optimization

  • Thienopyrimidinone Core: This scaffold is widely exploited in kinase inhibitor design due to its planar structure and ability to occupy ATP-binding pockets .
  • Lumping Strategy : Structural similarities among these compounds (e.g., shared core, variable substituents) support a "lumping" approach for modeling their environmental or metabolic behaviors, as described in .

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